Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3
Description
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 is a deuterated malonate ester derivative. Its structure features a central malonate core substituted with a 4-(2,2-dicarboethoxypropyl)phenyl group and a methyl group, with three deuterium atoms replacing hydrogen atoms at specific positions (denoted by "-d3") . This isotopic labeling enhances its utility in metabolic studies, pharmacokinetics, and analytical chemistry, as deuterium substitution can alter metabolic stability and reaction kinetics without significantly affecting chemical reactivity .
Key properties include solubility in chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate. Storage recommendations specify short-term stability at room temperature (RT) and long-term storage at -20°C to prevent degradation . The compound is classified as a controlled product with restricted freight and a short shelf life, requiring careful handling and documentation .
Properties
IUPAC Name |
diethyl 2-methyl-2-[[4-(1,1,1-trideuterio-3-ethoxy-2-ethoxycarbonyl-3-oxopropan-2-yl)phenyl]methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3/i6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLAQPYROJCSZ-UNLAWSRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenylpropane Precursor
The phenylpropane moiety is synthesized through Friedel-Crafts alkylation. Benzene derivatives react with 2,2-dicarboethoxypropyl chloride in the presence of AlCl₃, yielding 4-(2,2-dicarboethoxypropyl)benzene. This step is conducted under anhydrous conditions at 0–5°C to minimize side reactions.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Yield | 68–72% |
Malonate Ester Formation
The malonate ester group is introduced via nucleophilic substitution. The phenylpropane derivative reacts with diethyl 2-methylmalonate in the presence of NaH (2.5 equiv) in dry DMF at 80°C. The reaction proceeds via deprotonation of the active methylene group, followed by alkylation.
Reaction Scheme
Deuterium Incorporation Strategies
Deuteration at the methyl group is achieved using CD₃I (deuterated methyl iodide) during the alkylation step. Alternatively, deuterated ethanol (C₂D₅OD) can esterify the malonic acid precursor, though this method risks isotopic dilution.
Isotopic Purity Analysis
| Method | Deuterium Incorporation |
|---|---|
| CD₃I Alkylation | 98–99% |
| C₂D₅OD Esterification | 85–90% |
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency. Key steps include:
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Continuous-Flow Reactors : Enhance heat transfer and reduce reaction time for Friedel-Crafts alkylation.
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Catalyst Recycling : AlCl₃ is recovered via aqueous extraction, reducing waste.
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Distillation : High-purity (>99%) diethyl malonate-d3 is isolated under reduced pressure (10–15 mmHg).
Process Optimization Data
| Parameter | Batch Method | Continuous-Flow Method |
|---|---|---|
| Reaction Time | 8–10 hours | 2–3 hours |
| Yield | 70% | 82% |
| Purity | 95% | 99% |
Optimization of Reaction Parameters
Base Selection
NaH provides superior deprotonation efficiency compared to K₂CO₃, but its pyrophoric nature necessitates inert conditions. Recent studies show that DBU (1,8-diazabicycloundec-7-ene) offers a safer alternative with comparable yields (75–78%).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) stabilize the enolate intermediate, improving yields by 15–20% over THF. However, DMSO increases side product formation at temperatures >90°C.
Challenges and Solutions in Synthesis
Steric Hindrance
The bulky dicarboethoxypropyl group slows nucleophilic substitution. Solutions include:
Isotopic Dilution
Trace moisture hydrolyzes deuterated esters, reducing isotopic purity. Rigorous drying (molecular sieves, P₂O₅) and anhydrous workups mitigate this issue.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 12H, CH₂CH₃), δ 4.15 (q, 8H, OCH₂) |
| ¹³C NMR | δ 167.8 (C=O), δ 61.2 (OCH₂) |
| IR (cm⁻¹) | 1745 (C=O), 1250 (C-O) |
Chemical Reactions Analysis
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s stable isotope labeling makes it useful in metabolic studies and tracer experiments.
Medicine: It can be used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 exerts its effects is primarily through its role as a synthetic intermediate. The deuterium atoms in the compound can influence reaction pathways and product distributions, making it a valuable tool in mechanistic studies. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
Diethyl Malonate (CAS 105-53-3)
Structure : A simpler malonate ester with two ethyl groups attached to the malonic acid core.
Properties :
Comparison :
- Unlike the deuterated compound, diethyl malonate lacks complex aryl and alkyl substituents, making it less specialized for isotopic tracing.
- Safety: Diethyl malonate’s safety data sheet (SDS) highlights flammability and irritation risks, whereas the deuterated compound requires additional handling precautions due to isotopic labeling and stability concerns .
Dimethyl Malonate (CAS 108-59-8)
Structure : The dimethyl ester of malonic acid.
Properties :
Comparison :
- The methyl ester groups reduce steric hindrance compared to the bulkier ethyl and aryl substituents in Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3.
- Applications: Primarily used in polymer production and as a solvent, lacking the deuterium-based research applications of the deuterated compound .
Non-Deuterated Analog (CAS 189287-72-7)
Structure : Identical to the deuterated compound but without deuterium substitution.
Comparison :
Diethyl 2-(3-(Benzyloxy)propyl)-2-(4-fluorophenyl)malonate (CAS 1523572-00-0)
Structure : Features a benzyloxypropyl and 4-fluorophenyl substituent on the malonate core.
Comparison :
- Applications: Likely used in pharmaceutical intermediates, contrasting with the deuterated compound’s niche in isotopic labeling .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical and Handling Properties
Q & A
Q. What are the standard synthetic routes for preparing Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3, and how does deuteration impact the synthesis protocol?
The synthesis typically involves multi-step reactions starting with malonate esters. A common approach includes:
- Step 1 : Alkylation of diethyl malonate with a substituted benzyl halide under basic conditions (e.g., NaH in DMF) .
- Step 2 : Introduction of the d3-methyl group via deuterated methyl iodide (CD3I) in a nucleophilic substitution reaction, requiring anhydrous conditions to minimize isotopic exchange .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
Deuteration Considerations : Use of deuterated reagents (e.g., CD3I) and avoidance of protic solvents (e.g., H2O, alcohols) during synthesis are critical to prevent hydrogen-deuterium exchange .
Q. Which analytical techniques are most effective for characterizing the structural integrity and isotopic purity of this compound?
- NMR Spectroscopy : ¹H NMR confirms the absence of non-deuterated methyl protons (δ ~1.2 ppm for CH3), while ²H NMR quantifies deuteration efficiency .
- Mass Spectrometry (HRMS) : High-resolution MS detects the molecular ion cluster (e.g., [M+H]+ at m/z 465.2 for C23H29D3O8) and verifies isotopic enrichment .
- HPLC-PDA : Reversed-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity and detects non-deuterated impurities .
Q. How should researchers handle storage and stability testing to ensure compound integrity during long-term studies?
- Storage : Store at –20°C in airtight, amber vials under inert gas (Ar/N2) to prevent hydrolysis of ester groups .
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Monitor deuterium retention via ²H NMR after reconstitution in deuterated solvents (e.g., DMSO-d6) .
Advanced Research Questions
Q. What isotopic effects arise from the deuterated methyl group in metabolic or mechanistic studies?
Deuteration slows metabolic oxidation via the Kinetic Isotope Effect (KIE) , prolonging the compound’s half-life in vivo. For example:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often stem from impurity profiles or assay variability . Mitigation strategies include:
Q. What methodologies are recommended for studying this compound’s role as a mechanistic probe in drug discovery?
- Isotopic Tracing : Use ¹³C/²H-labeled analogs to track incorporation into target biomolecules via NMR or MS .
- Binding Assays : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with enzymes (e.g., carboxylases) .
- Computational Modeling : MD simulations to predict deuterium’s impact on binding kinetics (e.g., Gibbs free energy calculations) .
Q. How can structural analogs inform the optimization of this compound for specific therapeutic targets?
Q. Example Optimization Table :
| Analog | Substituent | LogP | IC50 (μM) |
|---|---|---|---|
| 1 | -CD3 | 3.2 | 12.3 |
| 2 | -CF3 | 3.8 | 8.9 |
| 3 | -CH(CH3)2 | 4.1 | 6.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
